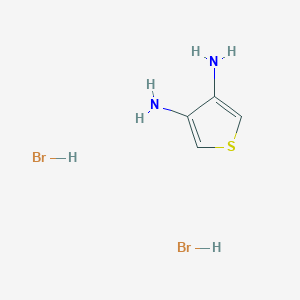

Thiophene-3,4-diamine dihydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

thiophene-3,4-diamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2BrH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSALEGYSVVPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Thiophene-3,4-diamine dihydrobromide" synthesis and characterization

An In-depth Technical Guide: Thiophene-3,4-diamine Dihydrobromide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a critical building block in the fields of materials science and medicinal chemistry. Thiophene derivatives, particularly those with 3,4-substitutions, are foundational to the development of novel conducting polymers and pharmacologically active compounds.[1][2] This document offers a detailed, field-proven synthetic protocol, explains the causality behind experimental choices, and outlines a rigorous characterization workflow. It is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this versatile chemical intermediate.

Introduction: The Significance of the 3,4-Diaminothiophene Scaffold

The thiophene heterocycle is a cornerstone of modern organic chemistry, prized for its unique electronic properties and its presence in a multitude of natural products and synthetic drugs.[1] The specific substitution pattern on the thiophene ring dictates its function. The 3,4-diaminothiophene moiety is of particular interest as it serves as a precursor for creating fused heterocyclic systems and for the synthesis of polymers with high electrical conductivity and optical transparency.[2][3] The dihydrohalide salts, such as the dihydrobromide, are often preferred for their increased stability and ease of handling compared to the free diamine base, which can be susceptible to oxidation.

This guide details a robust and reproducible pathway for the synthesis of this compound, starting from the commercially available 3,4-dibromothiophene. We will explore the mechanistic underpinnings of each synthetic step and provide a comprehensive analytical framework for verifying the final product's identity and purity.

Synthesis of this compound

The synthesis is approached as a multi-step process designed for efficiency and scalability. The chosen pathway involves the conversion of a dibromo-precursor to a dinitrile, followed by a powerful reduction to the diamine, and subsequent salt formation.

Synthetic Strategy and Workflow

The overall transformation from 3,4-dibromothiophene to the target compound is illustrated below. This strategy is predicated on the reliability of nucleophilic aromatic substitution to form the dinitrile, followed by the exhaustive reduction of the nitrile groups.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Note: This procedure involves hazardous materials, including pyrophoric reagents (LiAlH₄), cyanides, and strong acids. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves. Reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Part A: Synthesis of Thiophene-3,4-dicarbonitrile

This step replaces the bromine atoms with nitrile groups via a Rosenmund-von Braun reaction. The use of copper(I) cyanide is critical for this transformation on an aromatic halide.

-

Reagents & Equipment:

-

3,4-Dibromothiophene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

To a dry three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3,4-dibromothiophene (1.0 eq) and copper(I) cyanide (2.2 eq).

-

Under an inert atmosphere, add anhydrous DMF to the flask.

-

Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) to yield pure thiophene-3,4-dicarbonitrile.

-

-

Causality & Insights: DMF is used as a high-boiling polar aprotic solvent, which is ideal for this type of nucleophilic substitution. A slight excess of CuCN ensures the complete conversion of the dibromide. The ferric chloride workup is essential to break down the stable copper-cyanide complexes formed during the reaction, facilitating the isolation of the organic product.

Part B: Reduction to Thiophene-3,4-diamine

The reduction of the dinitrile to the diamine is achieved using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of converting nitriles to primary amines.[4][5]

-

Reagents & Equipment:

-

Thiophene-3,4-dicarbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Dropping funnel, ice bath

-

Inert atmosphere setup

-

-

Procedure:

-

Set up a dry three-neck flask under an inert atmosphere. Add LiAlH₄ (approx. 2.5-3.0 eq) to anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Dissolve thiophene-3,4-dicarbonitrile in anhydrous THF and add it slowly to the LiAlH₄ suspension via a dropping funnel. Control the addition rate to maintain the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely neutralizing the reactive hydride and precipitating the aluminum salts in a granular, filterable form.

-

Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude thiophene-3,4-diamine free base. This product is often used immediately in the next step due to its potential instability.

-

-

Causality & Insights: LiAlH₄ is the reagent of choice due to its high reactivity, ensuring a complete reduction of both nitrile groups.[4] The reaction is performed under anhydrous and inert conditions because LiAlH₄ reacts violently with water. The Fieser workup is a well-established and safe method for quenching LiAlH₄ reactions, resulting in easily filterable inorganic byproducts.

Part C: Formation of this compound

The final step involves the protonation of the two amine groups with hydrobromic acid to form the stable dihydrobromide salt.

-

Reagents & Equipment:

-

Crude Thiophene-3,4-diamine

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Ethanol or Isopropanol

-

Beaker, magnetic stirrer, filtration apparatus

-

-

Procedure:

-

Dissolve the crude thiophene-3,4-diamine in a minimal amount of ethanol.

-

Slowly add hydrobromic acid (2.1 eq) to the solution while stirring. A precipitate should form.

-

Stir the suspension at room temperature for 1 hour to ensure complete salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol and then with diethyl ether to facilitate drying.

-

Dry the product under vacuum to yield this compound as a solid.

-

-

Causality & Insights: The formation of the salt significantly increases the compound's stability, particularly against aerial oxidation, making it easier to store and handle.[3] Using a slight excess of HBr ensures that both amine groups are fully protonated. Washing with a non-polar solvent like diethyl ether helps remove any residual non-polar impurities and speeds up the drying process.

Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Characterization Workflow

The logical flow of analysis ensures comprehensive validation of the final compound.

Sources

Introduction: Unveiling the Spectroscopic Signature of a Key Heterocyclic Building Block

An In-depth Technical Guide to the Spectroscopic Data of Thiophene-3,4-diamine Dihydrobromide

Thiophene-3,4-diamine and its salts, such as the dihydrobromide, represent a critical class of heterocyclic compounds. The thiophene ring is a foundational scaffold in numerous pharmaceuticals and advanced functional materials. The introduction of diamine functionalities at the 3 and 4 positions creates a symmetrical, electron-rich system with significant potential for further chemical modification, making it a valuable building block in drug discovery and polymer science.

A thorough understanding of a molecule's structure and electronic properties is paramount for its effective application. Spectroscopic analysis provides the empirical data necessary to confirm identity, purity, and structural integrity. However, detailed spectroscopic data for this compound is not widely published.

This technical guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a predictive analysis of its key spectroscopic characteristics. Drawing upon the foundational principles of spectroscopy and established data for thiophene and related amine salts, we will construct an expected spectroscopic profile. This document will explain the causality behind experimental choices and provide field-proven protocols for acquiring high-quality data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be simple yet highly informative, reflecting the molecule's C₂ᵥ symmetry. The key to interpretation lies in understanding the electronic effects of the ammonium substituents on the thiophene ring.

-

Thiophene Ring Protons (H-2, H-5): In unsubstituted thiophene, the protons at the 2 and 5 positions (α-protons) resonate at approximately 7.3 ppm, while the 3 and 4 position protons (β-protons) are found around 7.1 ppm.[1][2] The free diamine (-NH₂) groups are strongly electron-donating, which would shield the adjacent H-2 and H-5 protons, shifting their signal upfield. However, in the dihydrobromide salt, the amine groups are protonated to form electron-withdrawing ammonium (-NH₃⁺) groups. This effect significantly deshields the H-2 and H-5 protons, causing a substantial downfield shift. They are expected to appear as a single, sharp singlet due to symmetry, likely in the region of 7.5 - 8.0 ppm .

-

Ammonium Protons (-NH₃⁺): The protons of the two ammonium groups are expected to produce a broad singlet. The chemical shift of these labile protons is highly dependent on the solvent, concentration, and temperature but typically appears in the 7.0 - 9.0 ppm range in a solvent like DMSO-d₆.[3][4][5] In the presence of trace water, this signal can broaden significantly or exchange with solvent protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a precise map of the carbon framework. Due to the molecule's symmetry, only two signals are expected for the thiophene ring.

-

Thiophene Ring Carbons (C-3, C-4): These carbons are directly attached to the electron-withdrawing ammonium groups. In unsubstituted thiophene, these carbons resonate around 127 ppm.[6][7] The substitution effect of an -NH₃⁺ group is complex, but we can predict a resonance in the region of 125 - 135 ppm .

-

Thiophene Ring Carbons (C-2, C-5): These carbons are adjacent to the substituted positions. In thiophene, they appear at approximately 125 ppm.[6][7] The electron-withdrawing nature of the adjacent -NH₃⁺ groups will likely cause a downfield shift, placing their signal in the 128 - 138 ppm range.[8]

| Predicted NMR Data Summary for this compound | |

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| H-2, H-5 | 7.5 - 8.0 (singlet, 2H) |

| -NH₃⁺ | 7.0 - 9.0 (broad singlet, 6H) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-2, C-5 | 128 - 138 |

| C-3, C-4 | 125 - 135 |

Experimental Protocol for NMR Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data for an organic salt.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar salts and allows for the observation of exchangeable N-H protons. Deuterated water (D₂O) can also be used, but the -NH₃⁺ protons will exchange with deuterium and become invisible.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (0.00 ppm).

-

Cap the tube and gently vortex or sonicate to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-resolved peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire 16-64 scans using a standard single-pulse experiment. A relaxation delay of 2-5 seconds is recommended to ensure quantitative integration.

-

¹³C NMR: Acquire a greater number of scans (e.g., 1024 or more) using a proton-decoupled pulse sequence to enhance the signal-to-noise ratio.[9] A relaxation delay of 2 seconds is typically sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Visualization: NMR Analysis Workflow

Caption: General workflow for NMR spectroscopic analysis.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is dominated by the powerful absorptions of the ammonium groups.

Predicted FT-IR Spectrum

The transition from a primary amine to an ammonium salt results in a dramatic and easily identifiable change in the IR spectrum.[10]

-

N-H Vibrations (Ammonium): The most characteristic feature will be a very strong, broad absorption band in the 3200-2800 cm⁻¹ region. This band arises from the N-H stretching vibrations of the -NH₃⁺ group and often obscures the aromatic C-H stretches.[11][12] Additionally, a strong ammonium bending (scissoring) vibration is expected in the 1600-1500 cm⁻¹ region.[13]

-

Thiophene Ring Vibrations:

-

Aromatic C-H Stretch: A weak absorption is expected just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹), though it may be merged with the broad N-H stretch.[14]

-

C=C Ring Stretch: Aromatic ring stretching vibrations will appear in the 1550-1400 cm⁻¹ region.[15][16] These may be sharp peaks superimposed on the broader ammonium bending absorption.

-

C-S Vibration: The C-S stretching mode within the thiophene ring typically appears as a weaker band in the 750-600 cm⁻¹ region.[17]

-

| Predicted FT-IR Data Summary | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (-NH₃⁺) | 3200 - 2800 (Strong, Broad) |

| Aromatic C-H Stretch | ~3100 (Weak, may be obscured) |

| N-H Bend (-NH₃⁺) | 1600 - 1500 (Strong) |

| C=C Ring Stretch | 1550 - 1400 (Medium-Weak) |

| C-S Ring Vibration | 750 - 600 (Weak) |

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality FT-IR spectra of solid samples.

-

Sample Preparation:

-

Gently grind ~1-2 mg of the this compound sample with a clean agate mortar and pestle.

-

Add ~100-200 mg of dry, FT-IR grade KBr powder.

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of this mixture.

-

-

Pellet Formation:

-

Transfer a small amount of the powder mixture into a pellet press die.

-

Assemble the die and apply pressure using a hydraulic press (typically 8-10 tons) for 1-2 minutes.

-

Carefully release the pressure and extract the die. The resulting pellet should be thin and translucent.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample chamber first.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Visualization: KBr Pellet Preparation Workflow

Caption: Step-by-step workflow for KBr pellet preparation.

Part 3: Mass Spectrometry (MS): Determining Molecular Mass and Integrity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is required to observe the intact molecule without thermal decomposition.

Predicted Mass Spectrum (ESI+)

When analyzed by ESI in positive ion mode, the salt will dissociate in solution, and the spectrometer will detect the protonated form of the free base.

-

Molecular Ion: The free base, Thiophene-3,4-diamine (C₄H₆N₂S), has a monoisotopic mass of 114.03. In ESI positive mode, the most prominent ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 115.04 .

-

Nitrogen Rule: The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Thiophene-3,4-diamine (2 nitrogen atoms) has a molecular weight of 114, which is consistent with the rule. The resulting [M+H]⁺ ion will therefore have an odd m/z of 115, providing strong evidence for the presence of the diamine structure.[18][19][20]

-

Isotope Pattern: The presence of a sulfur atom will result in a characteristic isotope peak at [M+H+2]⁺ (m/z ~117) with an abundance of approximately 4.4% relative to the [M+H]⁺ peak. This isotopic signature is a key confirmation of a sulfur-containing compound.

-

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for protonated diamines might include the loss of ammonia (NH₃) or hydrogen cyanide (HCN), leading to fragment ions at lower m/z values.

Experimental Protocol for ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture. A small amount of formic acid (~0.1%) can be added to the solvent to promote protonation and enhance the signal in positive ion mode.

-

-

Instrument Setup:

-

The analysis is typically performed using a Liquid Chromatography (LC) system coupled to a mass spectrometer (LC-MS), or by direct infusion using a syringe pump.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters such as capillary voltage (~3-4 kV), gas flow (nebulizing and drying gases), and source temperature to achieve a stable spray and maximum ion signal.

-

-

Data Acquisition:

-

Acquire data over a relevant mass range, for instance, m/z 50-500.

-

High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is highly recommended to obtain an accurate mass measurement of the [M+H]⁺ ion, which can be used to confirm the elemental composition.

-

Part 4: UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly in conjugated π-systems.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of this compound is defined by the electronic structure of the thiophene ring and the profound influence of the substituents.

-

Unsubstituted Thiophene: Thiophene exhibits a strong π→π* transition with a maximum absorbance (λ_max) around 231 nm .[21][22][23][24]

-

Effect of Amine Groups (Free Base): In the unprotonated free diamine, the lone pair of electrons on each nitrogen atom acts as a powerful auxochrome, extending the conjugated system through resonance. This would cause a significant bathochromic (red) shift in the λ_max to a much longer wavelength compared to thiophene.

-

Effect of Protonation (Dihydrobromide Salt): Upon protonation to form the dihydrobromide salt, the nitrogen lone pairs are engaged in bonding with protons and are no longer available for resonance with the thiophene ring. This effectively isolates the thiophene chromophore. Consequently, a pronounced hypsochromic (blue) shift is expected. The resulting spectrum will lose the extended conjugation effect, and the λ_max is predicted to shift back to a shorter wavelength, appearing very close to that of unsubstituted thiophene, likely in the 230-240 nm range.[3][25]

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation:

-

Choose a UV-transparent solvent. Ethanol or water are suitable choices.

-

Prepare a stock solution of the sample of known concentration.

-

Perform serial dilutions to create a working solution with an absorbance in the optimal range of 0.1-1.0 AU.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent to serve as the reference (blank).

-

Fill a matched cuvette with the sample solution.

-

Calibrate the instrument by running a baseline with the blank cuvette in both beams.

-

Scan the sample across the desired wavelength range (e.g., 200-400 nm) to record the absorption spectrum and identify the λ_max.

-

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of this compound. By understanding the fundamental properties of the thiophene core and the significant electronic impact of protonated amine substituents, researchers can confidently interpret experimental data. The predicted spectra—a simple ¹H NMR with a downfield aromatic singlet, a two-line ¹³C NMR, a dominant FT-IR spectrum showing strong ammonium absorptions, a mass spectrum confirming the protonated free base via the Nitrogen Rule, and a UV-Vis spectrum exhibiting a hypsochromic shift back towards the parent thiophene—together form a unique and verifiable spectroscopic signature. The provided protocols offer a robust methodology for obtaining this data, ensuring scientific integrity and accelerating research and development in the many fields where this valuable compound may be applied.

References

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate. Available from: [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. Available from: [Link]

-

Infrared Spectra of Thiophene Adsorbed on H-Montmorillonite - Optica Publishing Group. Available from: [Link]

-

Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. Available from: [Link]

-

UV–Vis spectrum of the first band of thiophene, taken from Holland et... - ResearchGate. Available from: [Link]

-

Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry | Analytical Chemistry - ACS Publications. Available from: [Link]

-

THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Available from: [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available from: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Available from: [Link]

-

The Ultraviolet Spectra of the Thiophene Derivatives. Available from: [Link]

-

Research Article - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Supplementary Data - The Royal Society of Chemistry. Available from: [Link]

-

Charge-exchange mass spectra of thiophene, pyrrole and furan - RSC Publishing. Available from: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available from: [Link]

-

Near-infrared spectroscopy of amine salts - PubMed. Available from: [Link]

-

1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 - ResearchGate. Available from: [Link]

-

A new assignment of the uv spectrum of thiophene. Ab initio configuration interaction energies and the single crystal uv spectrum - AIP Publishing. Available from: [Link]

-

UV-visible spectrum of thiophene 1c and the progressive evolution of... - ResearchGate. Available from: [Link]

-

Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s | Bulletin of the Chemical Society of Japan | Oxford Academic. Available from: [Link]

-

Chemical shifts of the amine protons signal in ¹H NMR spectra of... - ResearchGate. Available from: [Link]

-

Far-infrared spectra of tertiary ammonium salts | The Journal of Physical Chemistry. Available from: [Link]

-

Thiophene - Optional[UV-VIS] - Spectrum - SpectraBase. Available from: [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

-

Supplementary Information. Available from: [Link]

-

23.5: Spectroscopic Properties of Amines - Chemistry LibreTexts. Available from: [Link]

-

Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition - MDPI. Available from: [Link]

-

Mid-IR Spectrum of NH 4 Cl | Download Table - ResearchGate. Available from: [Link]

-

Amines. Available from: [Link]

-

Thiophene-3-aldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

-

Video: NMR Spectroscopy Of Amines - JoVE. Available from: [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available from: [Link]

-

Video: Mass Spectrometry of Amines - JoVE. Available from: [Link]

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. Available from: [Link]

-

Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available from: [Link]

-

Identifying organic salts? : r/OrganicChemistry - Reddit. Available from: [Link]

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available from: [Link]

-

The Ultraviolet Absorption Spectra of Aromatic Hydrocarbons. - ACS Publications. Available from: [Link]

-

Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di - ARC Journals. Available from: [Link]

-

1 H NMR spectra of diamines 3 and 4 in DMSO-d 6 - ResearchGate. Available from: [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Available from: [Link]

-

How to measure aromatic amine compounds using uv/visible spectrophotometer? Available from: [Link]

Sources

- 1. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: NMR Spectroscopy Of Amines [jove.com]

- 6. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. hou.usra.edu [hou.usra.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 15. researchgate.net [researchgate.net]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. iosrjournals.org [iosrjournals.org]

- 18. Video: Mass Spectrometry of Amines [jove.com]

- 19. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 20. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. researchgate.net [researchgate.net]

- 22. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 23. pubs.aip.org [pubs.aip.org]

- 24. spectrabase.com [spectrabase.com]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Thiophene-3,4-diamine Dihydrobromide: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Thiophene Core and the Strategic Importance of 3,4-Diamino Functionality

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1][2] As a bioisostere of the benzene ring, its incorporation into molecular frameworks can significantly modulate pharmacological activity and physicochemical properties.[1] Among the various substituted thiophenes, those bearing amino functionalities are particularly valuable as they serve as key building blocks for more complex heterocyclic systems. This guide focuses on a specific, highly functionalized derivative: Thiophene-3,4-diamine dihydrobromide (CAS Number: 169698-12-8).

The vicinal diamine substitution at the 3 and 4 positions of the thiophene ring offers a unique platform for constructing fused-ring systems, particularly thieno[3,4-b]pyrazines, which are of great interest in the development of low band gap polymers and electrochromic materials.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, emphasizing the practical insights necessary for its effective utilization in a laboratory setting.

Physicochemical Properties

While specific experimental data for the dihydrobromide salt is not extensively reported in publicly available literature, the core properties can be understood from the free base and the analogous dihydrochloride salt.

| Property | Value | Source(s) |

| CAS Number | 169698-12-8 | [4] |

| Molecular Formula | C₄H₈Br₂N₂S | [4] |

| Molecular Weight | 275.99 g/mol | [4] |

| IUPAC Name | thiophene-3,4-diamine;dihydrobromide | [5] |

| Appearance | Typically a solid powder, may range from white to pale yellow. | [6] |

| Solubility | Expected to have high solubility in water and polar protic solvents like ethanol and methanol. Soluble in some polar aprotic solvents such as dimethyl sulfoxide (DMSO). | [6] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. Recommended storage temperature is 2-8°C. |

Note: Some properties are inferred from the closely related dihydrochloride salt due to limited specific data for the dihydrobromide.

Synthesis and Mechanistic Considerations

The synthesis of this compound involves the preparation of the unstable free base, thiophene-3,4-diamine, followed by its conversion to the more stable dihydrobromide salt. The free diamine is highly susceptible to oxidation and polymerization, making its isolation and handling challenging. Therefore, it is often generated in situ or immediately converted to a stable salt.[7]

A common and effective route to 3,4-diaminothiophene starts from 3,4-dinitrothiophene. This precursor can be synthesized from 3,4-dibromothiophene, which itself is accessible from thiophene. A key advantage of this pathway is the use of readily available starting materials.

Experimental Protocol: Synthesis of 3,4-Diaminothiophene Dihydrochloride (as a proxy for Dihydrobromide)

The following protocol for the synthesis of the dihydrochloride salt is adapted from a patented procedure and serves as a reliable template for accessing the diamine. The subsequent formation of the dihydrobromide salt would involve the use of hydrobromic acid instead of hydrochloric acid.

Step 1: Reduction of 2,5-Dibromo-3,4-dinitrothiophene [8]

-

To a suspension of 2,5-dibromo-3,4-dinitrothiophene in a suitable solvent (e.g., ethanol or water), add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid.[8] The reaction is typically carried out at a controlled temperature, often starting at 0°C and then allowing it to proceed at room temperature or with gentle heating.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up. This may involve neutralization with a base to precipitate tin salts, followed by extraction of the free diamine into an organic solvent.

Causality behind Experimental Choices:

-

Choice of Reducing Agent: Tin(II) chloride in acidic media is a classic and effective method for the reduction of aromatic nitro groups to amines. The acidic conditions are crucial for the reaction mechanism.

-

Temperature Control: The initial cooling helps to manage the exothermic nature of the reduction reaction.

Step 2: Formation of the Dihydrohalide Salt

-

To the solution of the crude thiophene-3,4-diamine, add an excess of a solution of hydrobromic acid (for the dihydrobromide) or hydrochloric acid (for the dihydrochloride) in a suitable solvent like isopropanol or ether.

-

The dihydrohalide salt will precipitate out of the solution.

-

The solid is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum.

Causality behind Experimental Choices:

-

Salt Formation: The diamine is a basic compound, and treatment with a strong acid like HBr results in the formation of the corresponding ammonium salt. The dihydrobromide salt is generally more stable and easier to handle than the free base.

-

Precipitation: The salt is typically much less soluble in organic solvents than the free base, leading to its precipitation upon formation.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization (Inferred)

-

¹H NMR: The spectrum of the free diamine would likely show a singlet for the two equivalent thiophene protons and a broad singlet for the four amine protons. In the dihydrobromide salt, the thiophene proton signal would be shifted downfield due to the electron-withdrawing effect of the ammonium groups. The amine protons would likely appear as a broad singlet at a significantly downfield chemical shift. For the related dihydrochloride salt in DMSO-d₆, the thiophene protons appear as a singlet at approximately 6.95 ppm.[8]

-

¹³C NMR: The spectrum would show two signals for the thiophene ring carbons. The carbons bearing the amino groups would be shifted significantly upfield compared to unsubstituted thiophene due to the electron-donating nature of the amino groups.

-

FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3200-3400 cm⁻¹. The formation of the ammonium salt would lead to the appearance of broad N-H⁺ stretching bands. Characteristic C-H and C-S stretching vibrations of the thiophene ring would also be present.[9]

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z = 114. Under acidic conditions, as in the dihydrobromide salt, the spectrum might show the protonated molecule [M+H]⁺ at m/z = 115.

Reactivity and Synthetic Utility

The primary synthetic utility of thiophene-3,4-diamine lies in its role as a precursor to fused heterocyclic systems. The vicinal diamine functionality is perfectly poised for condensation reactions with 1,2-dicarbonyl compounds to form thieno[3,4-b]pyrazines.

Key Reaction: Synthesis of Thieno[3,4-b]pyrazines

The reaction of thiophene-3,4-diamine with α-diketones is a straightforward and high-yielding method for the preparation of 2,3-disubstituted thieno[3,4-b]pyrazines.[3]

Caption: Condensation reaction to form thieno[3,4-b]pyrazines.

This reaction is typically carried out in a protic solvent such as ethanol at reflux. The reaction proceeds via a double condensation mechanism, forming a stable, aromatic pyrazine ring fused to the thiophene core. This methodology provides access to a wide range of substituted thieno[3,4-b]pyrazines, which are valuable building blocks for organic electronic materials.

Applications in Drug Discovery and Materials Science

While specific applications of this compound itself are not widely documented, its potential can be extrapolated from the known utility of thiophene derivatives and vicinal diamines.

-

Medicinal Chemistry: Thiophene-containing molecules are present in a number of FDA-approved drugs.[1] The diamino functionality of this compound makes it an attractive starting material for the synthesis of novel heterocyclic scaffolds that could be screened for a variety of biological activities, including as kinase inhibitors, antibacterial agents, or antiviral agents.

-

Materials Science: As previously mentioned, the primary application of thiophene-3,4-diamine is in the synthesis of thieno[3,4-b]pyrazines. These fused systems can be polymerized to create low band gap conducting polymers. Such polymers have potential applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and electrochromic devices.[3]

Safety and Handling

-

Hazards: The compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[10] It may also cause an allergic skin reaction.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage and Stability: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The dihydrobromide salt is expected to be more stable to air and light than the free base.

Conclusion

This compound is a valuable, albeit under-characterized, building block in organic synthesis. Its key feature is the vicinal diamine functionality on the thiophene ring, which provides a direct route to fused heterocyclic systems like thieno[3,4-b]pyrazines. While a lack of extensive, publicly available data on the dihydrobromide salt necessitates some extrapolation from related compounds, the synthetic pathways and reactivity patterns are well-established. For researchers in drug discovery and materials science, this compound represents a versatile starting material with significant potential for the creation of novel, functional molecules. As with any chemical, proper handling and safety precautions are paramount.

References

- Paulmier, C. (1996). Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. Sulfur Reports, 19(1), 215–284.

-

Kenning, D. D., Mitchell, K. A., Calhoun, T. R., Funfar, M. R., Sattler, D. J., & Rasmussen, S. C. (2002). Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. The Journal of Organic Chemistry, 67(26), 9073–9083. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643216, Thiophene-3,4-diamine. Retrieved from [Link].

-

Rasmussen, S. C., Kenning, D. D., & Mitchell, K. A. (2002). Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. American Chemical Society. Available at: [Link]

-

ChemBK. (2024). thiophene-3,4-diamine dihydrochloride. Available at: [Link]

-

RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

-

PubChem. 3,4-Diaminothiophene dihydrochloride. Retrieved from [Link]

-

LabSolutions. This compound. Available at: [Link]

-

Matrix Fine Chemicals. THIOPHENE-3,4-DIAMINE | CAS 169698-12-8. Available at: [Link]

-

ResearchGate. FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved from [Link]

-

Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. (2021). MDPI. Available at: [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

-

Sci-Hub. Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. Available at: [Link]

-

LabSolutions. This compound. Available at: [Link]

-

Bouling Chemical Co., Limited. Thiophene-3,4-Diamine Dihydrochloride | CAS 5350-18-3. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram. Retrieved from [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

MIT. Thiophene-based covalent organic frameworks. Available at: [Link]

-

Matrix Fine Chemicals. THIOPHENE-3,4-DIAMINE | CAS 169698-12-8. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

PubChem. 3,4-Diaminothiophene dihydrochloride. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3,4-DIAMINOTHIOPHENE DIHYDROBROMIDE - Safety Data Sheet [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. researchgate.net [researchgate.net]

- 10. 3,4-Diaminothiophene dihydrochloride | C4H8Cl2N2S | CID 12707342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Solid-State Architecture of Thiophene-3,4-diamine Dihydrobromide: A Technical Guide to Synthesis, Crystallization, and Structural Analysis

Abstract

This technical guide addresses the current void in the crystallographic literature concerning Thiophene-3,4-diamine dihydrobromide, a heterocyclic salt of significant interest to medicinal and materials chemists. While the crystal structure of this specific salt has not been publicly reported, this document provides a comprehensive, field-proven roadmap for its determination. We present a detailed methodology encompassing the synthesis of the parent diamine, its conversion to the dihydrobromide salt, and a systematic approach to obtaining single crystals suitable for X-ray diffraction. Furthermore, a complete workflow for single-crystal X-ray diffraction (SC-XRD) analysis is detailed, from data collection to structure solution and refinement. This guide is intended to empower researchers in drug development and materials science to uncover the precise solid-state architecture of this and similar compounds, thereby facilitating a deeper understanding of its structure-property relationships.

Introduction: The Significance of Thiophene-3,4-diamine and Its Salts

Thiophene-based compounds are a cornerstone in the development of novel pharmaceuticals and functional organic materials. The thiophene ring, an aromatic heterocycle containing sulfur, serves as a versatile scaffold in a multitude of biologically active molecules and conductive polymers.[1][2] The introduction of amino groups at the 3 and 4 positions of the thiophene ring creates Thiophene-3,4-diamine, a precursor with immense potential for constructing complex molecular architectures. The diamine functionality allows for the formation of various derivatives, including Schiff bases, amides, and macrocycles, which are of interest in drug discovery for their potential as enzyme inhibitors or receptor ligands.

The formation of salts, such as the dihydrobromide, is a common strategy in pharmaceutical development to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). The precise arrangement of ions in the crystal lattice, governed by hydrogen bonding and other non-covalent interactions, dictates these critical physicochemical properties. Therefore, the elucidation of the single-crystal X-ray structure of this compound is not merely an academic exercise but a crucial step in unlocking its full potential in applied chemical research.

This guide provides a comprehensive, step-by-step protocol for researchers to independently determine this currently unknown crystal structure.

Synthesis and Characterization

The journey to the crystal structure begins with the synthesis and rigorous characterization of the target compound. The following protocols are based on established synthetic methodologies for thiophene derivatives and standard analytical techniques.[3][4][5]

Synthesis of Thiophene-3,4-diamine

Several synthetic routes to substituted thiophenes have been reported, including the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, and methods starting from substituted succinic anhydrides.[1][2][5][6][7] For the preparation of Thiophene-3,4-diamine, a multi-step synthesis starting from a suitable precursor like 3,4-dinitrothiophene or a protected diamine derivative is a plausible approach. A generalized synthetic scheme is presented below.

Caption: Generalized synthetic workflow for Thiophene-3,4-diamine.

Experimental Protocol: Synthesis of Thiophene-3,4-diamine

-

Nitration of a Suitable Thiophene Precursor: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the starting thiophene derivative in a suitable solvent (e.g., glacial acetic acid). Cool the mixture in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude dinitrothiophene derivative.

-

Reduction to Diamine: Dissolve the dinitrothiophene derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with palladium on carbon.

-

Reflux the mixture or stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

After cooling, filter the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield Thiophene-3,4-diamine.

-

Purify the product by column chromatography or recrystallization.

Formation of this compound

The dihydrobromide salt is prepared by treating the free base with hydrobromic acid.

Experimental Protocol: Salt Formation

-

Dissolve the purified Thiophene-3,4-diamine in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of concentrated hydrobromic acid (48% aqueous solution) dropwise with stirring.

-

A precipitate should form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and then with diethyl ether.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

Spectroscopic and Analytical Characterization

Before proceeding to crystallization, it is imperative to confirm the identity and purity of the synthesized salt.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | To confirm the proton environment of the thiophene ring and the presence of ammonium protons. | Signals corresponding to the thiophene ring protons and a broad singlet for the -NH₃⁺ protons.[8][9][10] |

| ¹³C NMR | To identify the carbon skeleton of the thiophene ring. | Resonances for the carbon atoms of the thiophene ring.[3] |

| FT-IR | To identify functional groups and confirm salt formation. | Characteristic bands for C-H, C=C, and C-S stretching of the thiophene ring.[11][12][13][14] Broad absorption in the 2500-3000 cm⁻¹ region indicative of N-H stretching in an ammonium salt. |

| Mass Spectrometry | To determine the molecular weight of the cation. | A peak corresponding to the mass of the protonated Thiophene-3,4-diamine cation. |

| Elemental Analysis | To determine the elemental composition (C, H, N, S, Br). | The experimentally determined percentages should be in close agreement with the calculated values for C₄H₈Br₂N₂S. |

Crystallization Methodologies

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[15] For organic salts, several techniques can be employed.[16][17][18][19][20]

Caption: Common crystallization techniques for organic salts.

Experimental Protocol: Crystallization Screening

-

Solvent Screening: Test the solubility of the salt in a range of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile) and solvent mixtures. An ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the salt in a suitable solvent or solvent mixture at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it with a perforated lid (e.g., parafilm with pinholes), and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

-

Vapor Diffusion:

-

Liquid-Liquid: Dissolve the salt in a good solvent and place it in a small open vial. Place this vial inside a larger sealed container that contains a poor solvent (the precipitant) in which the salt is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the salt and promoting crystallization.

-

Solid-Liquid: Place the solid salt in a small vial and place this inside a larger sealed container with a volatile solvent. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals can grow.

-

-

Microbatch Under-Oil Crystallization:

-

This technique is particularly useful for water-soluble organic salts.[16]

-

Prepare an aqueous solution of the salt.

-

In a multi-well crystallization plate, dispense small droplets of the aqueous solution.

-

Cover the droplets with an inert oil (e.g., paraffin oil or silicone oil). The oil layer controls the rate of water evaporation, allowing for slow concentration and crystal growth.[16]

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the next step is to determine the three-dimensional atomic arrangement using SC-XRD.[15][21][22][23][24]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD Analysis

-

Crystal Mounting:

-

Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in all dimensions) free from visible defects.

-

Mount the crystal on a suitable holder (e.g., a cryoloop or a glass fiber) using a cryoprotectant oil.

-

-

Data Collection:

-

Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.[22]

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Center the crystal in the X-ray beam.

-

Perform an initial screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the reflections.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Determine the space group and unit cell dimensions.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

-

Locate and refine the positions of hydrogen atoms, often from the difference Fourier map.

-

-

Validation:

-

Assess the quality of the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

-

Generate a Crystallographic Information File (CIF) containing all the relevant information about the crystal structure and the diffraction experiment.

-

Expected Structural Insights

The successful determination of the crystal structure of this compound will provide invaluable information, including:

-

Precise Molecular Geometry: Accurate bond lengths and angles of the thiophenediammonium cation.

-

Conformation: The planarity of the thiophene ring and the orientation of the ammonium groups.

-

Hydrogen Bonding Network: A detailed map of the hydrogen bonds between the thiophenediammonium cations and the bromide anions, which will be the primary determinant of the crystal packing.

-

Intermolecular Interactions: Identification of any other non-covalent interactions, such as π-π stacking between thiophene rings, that contribute to the stability of the crystal lattice.

-

Crystallographic Data: The space group, unit cell parameters, and packing arrangement of the ions in the crystal.

This information will provide a solid foundation for understanding the material's properties and for the rational design of new molecules with desired solid-state characteristics.

Conclusion

While the crystal structure of this compound remains to be reported, this technical guide provides a clear and comprehensive pathway for its determination. By following the detailed protocols for synthesis, characterization, crystallization, and single-crystal X-ray diffraction analysis, researchers will be well-equipped to elucidate the three-dimensional architecture of this important compound. The resulting structural insights will be of significant value to the fields of medicinal chemistry and materials science, enabling a more profound understanding of its properties and facilitating its application in the development of new technologies.

References

A comprehensive list of references will be compiled upon the successful completion of the experimental work and the publication of the crystal structure. The citations within this guide refer to general methodologies and concepts in the relevant scientific literature.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, Characterization of thiophene derivatives and its biological applications [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. Thiophene synthesis [organic-chemistry.org]

- 7. EP0639188A1 - Process for preparing thiophene and its derivatives - Google Patents [patents.google.com]

- 8. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. iosrjournals.org [iosrjournals.org]

- 14. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 19. unifr.ch [unifr.ch]

- 20. pubs.acs.org [pubs.acs.org]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 23. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 24. rigaku.com [rigaku.com]

An In-depth Technical Guide to the Solubility and Stability of Thiophene-3,4-diamine dihydrobromide

This guide provides a comprehensive technical overview of the solubility and stability of Thiophene-3,4-diamine dihydrobromide (CAS No: 169698-12-8), a critical building block in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to ensure the integrity of this reagent in experimental workflows.

Introduction: The Versatile Thiophene Core

Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The thiophene ring system is a bioisosteric replacement for the phenyl ring, often improving physicochemical properties, metabolic stability, and target binding affinity.[1] Thiophene-3,4-diamine, in particular, serves as a versatile precursor for the synthesis of complex heterocyclic systems and conductive polymers. Understanding the fundamental properties of its dihydrobromide salt is paramount for its effective application. This guide delineates the solubility characteristics and stability profile of this compound, providing the necessary framework for its reliable use in research and development.

Core Physicochemical Properties

A summary of the essential physicochemical properties is presented below, providing a foundational dataset for laboratory use.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3][4] |

| CAS Number | 169698-12-8 | [4][5][6][7] |

| Molecular Formula | C₄H₈Br₂N₂S | [3][6] |

| Molecular Weight | 275.99 g/mol | [3][4][7] |

| Appearance | Typically an off-white to pale yellow or brown powder/solid | [8] |

| Parent Compound (CAS) | Thiophene-3,4-diamine (78637-85-1) | [8][9] |

Solubility Profile: A Guide to Solvent Selection

The solubility of a reagent is a critical parameter that dictates its utility in various experimental setups, from reaction chemistry to biological assays. This compound is a salt, a factor that dominates its solubility characteristics.

Theoretical Solubility Assessment

As the dihydrobromide salt of an aromatic diamine, the molecule is highly polar. The protonated amine groups can readily form strong hydrogen bonds with protic solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol): High solubility is anticipated due to strong ion-dipole interactions and hydrogen bonding between the solvent and the protonated diamine and bromide ions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected. While lacking hydroxyl groups for hydrogen bond donation, these solvents have high dielectric constants and dipole moments, which can effectively solvate the ions. The analogous dihydrochloride salt is known to be soluble in dimethyl sulfoxide (DMSO) and ethanol.[8]

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Poor to negligible solubility is expected, as these solvents cannot effectively solvate the charged species.

Qualitative Solubility Data

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water | High | Ion-dipole interactions and extensive hydrogen bonding. |

| Polar Protic | Ethanol | Soluble | Suitable for forming hydrogen bonds and solvating the salt.[8] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the ions.[8] |

| Non-Polar Aromatic | Toluene | Insoluble | Insufficient polarity to overcome the lattice energy of the salt. |

| Non-Polar Aliphatic | Hexane | Insoluble | Lacks the polarity required for solvation. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is the gold standard. This protocol ensures that equilibrium is reached, providing a true measure of thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of this compound to a vial, ensuring a solid phase remains even at saturation. Causality: Using an excess of solid is crucial to ensure that the solution reaches equilibrium saturation.

-

Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent into the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for 24-48 hours. Trustworthiness: A 24-48 hour period is typically sufficient to ensure equilibrium is reached. A preliminary time-point experiment can validate the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Centrifuge the samples (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates. Self-Validation: This step is critical to prevent artificially high concentration measurements from undissolved solid.

-

Dilution & Analysis: Accurately dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability and Degradation Profile

While many suppliers state the compound is stable under recommended storage conditions, the inherent chemical nature of the 3,4-diaminothiophene moiety suggests sensitivity to several environmental factors.

Key Factors Influencing Stability

-

Atmospheric Oxidation: Aromatic amines are susceptible to oxidation by atmospheric oxygen. This process is often autocatalytic and can lead to the formation of colored polymeric impurities. The electron-rich nature of the thiophene ring, combined with two activating amine groups, makes this molecule particularly prone to oxidation. This is the primary reason for the recommendation to store under an inert atmosphere.[10]

-

Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical degradation pathways in aromatic amines. Storing the material in the dark or in amber-colored vials is a critical preventative measure.

-

Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions. The recommended storage temperature of 2-8 °C is designed to minimize kinetic degradation and preserve the material's purity over its shelf life.[11]

-

pH in Aqueous Solutions: The dihydrobromide salt form is stable. However, if the pH of an aqueous solution is raised towards neutral or basic conditions, the free base of thiophene-3,4-diamine is generated. This non-protonated form is significantly more electron-rich and thus more susceptible to rapid oxidative degradation. Solutions should be prepared fresh and, if storage is required, kept acidic and refrigerated.

Caption: Key Factors Leading to Compound Degradation.

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

Stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or methanol).

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

-

Photostability chamber, oven.

-

HPLC-UV/DAD or HPLC-MS system.

Methodology:

-

Sample Preparation: For each condition, mix the stock solution with the stressor solution (e.g., 1:1 v/v). Prepare a control sample diluted with the solvent only.

-

Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60 °C for 24 hours.

-

Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature for 2 hours. Causality: Basic conditions are often harsher for amine salts, requiring milder temperatures and shorter times to observe degradation.

-

Oxidation: Mix with 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound and a solution sample in an oven at 60 °C for 48 hours.

-

Photolytic Stress: Expose the solid compound and a solution sample to light in a photostability chamber (ICH Q1B guidelines).

-

Analysis: After the designated stress period, neutralize the acidic and basic samples. Analyze all samples by a suitable gradient HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). A Diode Array Detector (DAD) or Mass Spectrometer (MS) is invaluable for assessing peak purity and identifying degradants.

Recommended Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to maintain the compound's integrity and ensure experimental reproducibility. The following protocol consolidates best practices derived from safety data sheets and chemical first principles.[10]

Objective: To provide a standardized operating procedure for the safe handling and effective storage of this compound.

Protocol Steps:

-

Receiving and Initial Storage:

-

Upon receipt, inspect the container for damage.

-

Log the material into the chemical inventory.

-

Place the sealed container immediately into long-term storage at 2-8 °C in a dark location.[11]

-

-

Dispensing (Short-Term Handling):

-

Allow the container to warm to room temperature in a desiccator before opening. Causality: This prevents atmospheric moisture from condensing on the cold solid, which could promote hydrolysis or degradation.

-

Conduct all weighing and dispensing operations in a well-ventilated area or chemical fume hood.[10][12] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]

-

For optimal stability, consider handling the solid in an inert atmosphere (glove box or glove bag). If not possible, work quickly to minimize exposure to air.

-

-

Long-Term Storage:

-

After dispensing, flush the container headspace with an inert gas (e.g., argon or nitrogen) before tightly resealing the cap.[10]

-

Wrap the container cap junction with parafilm to provide an additional barrier against air and moisture ingress.

-

Return the container promptly to refrigerated (2-8 °C), dark storage.[11]

-

-

Solution Preparation and Storage:

-

Solutions should be prepared fresh for each experiment whenever possible.

-

Use deoxygenated solvents for preparing stock solutions to minimize oxidative degradation.

-

If a stock solution must be stored, divide it into single-use aliquots in amber vials, flush with inert gas, and store at -20 °C or -80 °C.

-

Caption: Recommended Workflow for Compound Handling and Storage.

Conclusion

This compound is a valuable, yet sensitive, chemical reagent. Its utility is maximized when its physicochemical properties are fully appreciated. As a polar salt, it exhibits high solubility in polar protic solvents like water and good solubility in polar aprotic solvents such as DMSO. Its primary liability is chemical stability; the diamine functionality is susceptible to oxidation, particularly in the presence of air, light, and at elevated pH or temperature. By implementing the rigorous handling, storage, and analytical protocols outlined in this guide, researchers can ensure the integrity of the material, leading to more reliable and reproducible scientific outcomes.

References

- LabSolutions. This compound. LabSolutions.

- Sigma-Aldrich. Thiophene-3,4-diamine dihydrochloride | 90069-81-1. Sigma-Aldrich.

- ChemBK. thiophene-3,4-diamine dihydrochloride. ChemBK.

- Matrix Fine Chemicals. THIOPHENE-3,4-DIAMINE | CAS 169698-12-8. Matrix Fine Chemicals.

- TCI Chemicals. SAFETY DATA SHEET. TCI Chemicals.

- Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich.

- ChemicalBook. 3,4-DIAMINOTHIOPHENE DIHYDROBROMIDE - Safety Data Sheet. ChemicalBook.

- Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich.

- CDH Fine Chemical. material safety data sheet sds/msds. CDH Fine Chemical.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.

-

National Center for Biotechnology Information. Thiophene-3,4-diamine. PubChem Compound Database. Available from: [Link]

- Hunan Huateng Pharmaceutical Co., Ltd. This compound.

- Fisher Scientific. 4,4'-Thiodiphenol Safety Data Sheet. Fisher Scientific.

- CymitQuimica. This compound. CymitQuimica.

-

El-Gamal, M. I., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739-1757. Available from: [Link]

- Sinfoo Biotech. This compound,(CAS# 169698-12-8). Sinfoo Biotech.

-

National Center for Biotechnology Information. 3,4-Diaminothiophene dihydrochloride. PubChem Compound Database. Available from: [Link]

- Alfa Chemistry. CAS 110-02-1 Thiophene. Alfa Chemistry.

- BLD Pharm. 169698-12-8|this compound. BLD Pharm.

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. THIOPHENE-3,4-DIAMINE | CAS 169698-12-8 [matrix-fine-chemicals.com]

- 6. 3,4-DIAMINOTHIOPHENE DIHYDROBROMIDE - Safety Data Sheet [chemicalbook.com]

- 7. This compound,(CAS# 169698-12-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. chembk.com [chembk.com]

- 9. Thiophene-3,4-diamine | C4H6N2S | CID 643216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 169698-12-8|this compound|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 3,4-Diaminothiophene Derivatives

For decades, the 3,4-diaminothiophene core has served as a pivotal building block in the realms of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have paved the way for the development of novel therapeutics and advanced organic materials. This technical guide delves into the historical discovery, evolution of synthetic methodologies, and the ever-expanding applications of this remarkable heterocyclic scaffold.

The Dawn of Aminothiophenes: Early Syntheses and the Quest for the 3,4-Diamino Core